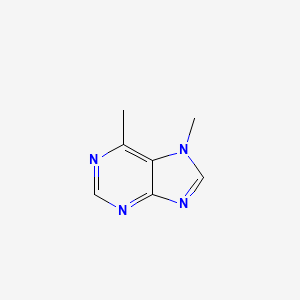
6,7-Dimethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-7H-purine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 6,7-Dimethyl-7H-Purine
The synthesis of this compound typically involves the use of established methods for purine derivatives. Various synthetic routes have been reported, often focusing on modifications to enhance biological activity or solubility. For example, the introduction of different substituents at the 6 or 7 positions can significantly influence the compound's pharmacological properties.
Anticancer Properties
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, studies have reported high cytotoxic activity against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma
These studies indicate that the compound may act through mechanisms such as inhibition of cyclin-dependent kinases and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound derivatives have been evaluated for their anti-inflammatory activities. Certain derivatives have demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response. For instance, compounds with specific structural modifications showed promising results in reducing inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications at various positions on the purine ring can lead to enhanced potency and selectivity for specific biological targets. For example:
| Modification | Effect |
|---|---|
| Substitution at N-9 | Increased cytotoxicity against certain cancer cell lines |
| Alkyl groups at C-6 and C-7 | Enhanced lipophilicity and bioavailability |
Cytotoxic Activity Evaluation
A study investigated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 30 µM against selected tumor cells, highlighting their potential as anticancer agents .
Anti-inflammatory Screening
Another study focused on the anti-inflammatory potential of modified purines in a rat model of inflammation. Compounds derived from this compound showed significant reductions in paw edema when compared to standard anti-inflammatory drugs like indomethacin .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6,7-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)10-4-11(6)2/h3-4H,1-2H3 |
Clé InChI |
HRPZEUFJNWEVQX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)N=CN2C |
SMILES canonique |
CC1=C2C(=NC=N1)N=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















